4-ethynyl-N,N-diphenylaniline

Catalog No.
S805985
CAS No.
205877-26-5
M.F
C20H15N
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethynyl-N,N-diphenylaniline

CAS Number

205877-26-5

Product Name

4-ethynyl-N,N-diphenylaniline

IUPAC Name

4-ethynyl-N,N-diphenylaniline

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H

InChI Key

QDYFCLVSLUZDHB-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis

Precursor in Organic Synthesis

The presence of the alkyne (ethynyl) and amine functional groups makes 4-ethynyl-N,N-diphenylaniline a valuable precursor for further organic synthesis. Scientific research explores its use in various coupling reactions, such as the Sonogashira-Hagihara coupling, to create more complex molecules with diverse functionalities. PubChem, National Institutes of Health:

4-Ethynyl-N,N-diphenylaniline is an organic compound with the molecular formula C20_{20}H15_{15}N and a CAS number of 205877-26-5. This compound features a diphenylamine structure with an ethynyl group attached at the para position of one of the phenyl rings. It has a melting point of 111 °C and a boiling point of approximately 406.6 °C at 760 mmHg, with a density of about 1.2 g/cm³ . The compound exhibits a planar molecular geometry, which is significant for its electronic properties and potential applications in materials science .

Currently, there is no documented information on the specific mechanism of action of 4-ethynyl-N,N-diphenylaniline.

As with most unknown compounds, it is advisable to handle 4-ethynyl-N,N-diphenylaniline with caution due to lack of specific safety data. Here are some general safety considerations:

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Consider it potentially flammable due to the presence of aromatic rings and the alkyne group.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.
, particularly those involving its alkyne functionality. One notable reaction is the Sonogashira coupling, where it can react with terminal alkynes in the presence of a palladium catalyst to form extended conjugated systems .

The compound's reactivity can also be influenced by its nitrogen atom, which can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.

The synthesis of 4-ethynyl-N,N-diphenylaniline typically involves the following methods:

  • Sonogashira Coupling Reaction: This method involves the reaction of 4-bromo-N,N-diphenylaniline with a terminal alkyne (e.g., 2-methylbut-3-yn-2-ol) in the presence of a palladium catalyst and base. This approach is favored for its efficiency and ability to produce high yields .
  • Alternative Coupling Reactions: Other coupling methods may also be employed, depending on the desired modifications or substituents on the molecule .

4-Ethynyl-N,N-diphenylaniline has potential applications in:

  • Organic Electronics: Due to its electronic properties, it can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Material Science: Its ability to form conjugated systems makes it suitable for use in advanced materials that require specific optical or electronic characteristics.
  • Chemical Sensors: The compound's reactivity may allow it to be used in sensors that detect specific analytes through changes in fluorescence or conductivity.

Several compounds share structural similarities with 4-ethynyl-N,N-diphenylaniline, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-DiphenylaminophenylacetyleneC20_{20}H15_{15}NSimilar structure; used in OLEDs
4-EthynyltriphenylamineC21_{21}H17_{17}NContains three phenyl groups; enhanced stability
4-Ethynyl-N,N-dimethylanilineC18_{18}H19_{19}NDimethyl substitution; altered electronic properties
N-(4-ethynylphenyl)-N,N-diphenylamineC20_{20}H15_{15}NSimilar reactivity; potential for biological applications

These compounds highlight the versatility and uniqueness of 4-ethynyl-N,N-diphenylaniline, particularly in terms of its electronic properties and potential applications in advanced materials. Each compound's structural variations lead to different chemical behaviors and utility in various fields such as electronics and pharmaceuticals.

XLogP3

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GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Ethynyltriphenylamine

Dates

Modify: 2023-08-16

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